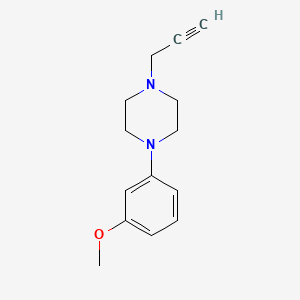

1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This functional group is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid structure, while the prop-2-yn-1-yl and 3-methoxyphenyl groups would add complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be influenced by the nature of its functional groups .Scientific Research Applications

Receptor Affinity and Antagonistic Properties

5-HT1A and 5-HT2 Receptor Affinity : Compounds similar to 1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine, particularly those with a methoxyphenyl piperazine structure, have been studied for their affinity to 5-HT1A and 5-HT2 receptors. These compounds show high nanomolar affinity for 5-HT1A, moderate affinity for D-2, and low affinity for 5-HT2 receptors. The presence of a methoxyphenyl group is pivotal in binding to these receptors (Mokrosz et al., 1994), (Perrone et al., 1994).

α1- and α2-Adrenoceptors Affinity : Some derivatives of this compound have shown significant binding affinities towards α1- and α2-adrenoceptors. These compounds' structure plays a crucial role in their affinity to these receptors (Marona et al., 2011).

Potential Therapeutic Applications

Antipsychotic and Antidepressant Effects : Certain compounds structurally similar to this compound have been evaluated for their potential as antipsychotic and antidepressant drugs. These studies focus on their interaction with dopamine and serotonin receptors, indicating potential therapeutic applications (Bhosale et al., 2014).

Antiarrhythmic and Antihypertensive Activities : Certain piperazine derivatives exhibit strong antiarrhythmic and antihypertensive activities. These effects may relate to their α-adrenolytic properties, suggesting potential application in cardiovascular therapies (Malawska et al., 2002).

Diagnostic and Imaging Applications

PET Imaging : Piperazine derivatives have been explored for their potential as positron emission tomography (PET) radiotracers in studying serotonergic neurotransmission (Plenevaux et al., 2000).

Dual-Imaging Agent : Methoxyphenyl piperazine derivatives have been studied for application as targeted optical imaging agents, demonstrating potential as dual-imaging agents in medical diagnostics (Chaturvedi et al., 2018).

Other Applications

- Antibacterial Agents : Certain piperazine compounds have been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests potential use in treating bacterial infections resistant to conventional antibiotics (Kim et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(3-methoxyphenyl)-4-prop-2-ynylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-7-15-8-10-16(11-9-15)13-5-4-6-14(12-13)17-2/h1,4-6,12H,7-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSVBWUZNCLELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

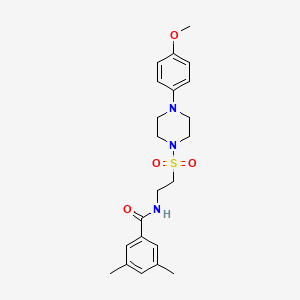

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)

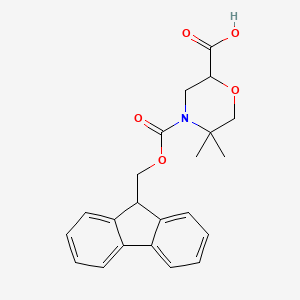

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)